2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine
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Overview
Description
2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine is a chemical compound known for its unique structure and properties It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine typically involves the reaction of 4-trifluoromethylphenylamine with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the amine group of 4-trifluoromethylphenylamine. The reaction is usually conducted at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols are commonly used. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents like sodium borohydride can be used for reduction reactions.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- Fluorinated Pyridines
Uniqueness
2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine is unique due to its specific triazine structure and the presence of both chloro and trifluoromethyl groups. These functional groups impart distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Biological Activity
2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological properties, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C9H3Cl2F3N4
- Molar Mass : 295.05 g/mol
- Density : 1.594 g/cm³ (predicted)
- Boiling Point : 439.1 °C (predicted)
- pKa : -3.76 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have shown that the trifluoromethyl group enhances the compound's lipophilicity and its ability to penetrate biological membranes, facilitating interactions with enzymes and receptors.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of this triazine can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:
- Anti-inflammatory Activity : The compound has demonstrated potential anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
Case Studies
Several studies have investigated the biological effects of triazine derivatives:
- Study on Antitumor Activity :
- Neuroprotective Studies :
Data Summary Table
Biological Activity | Observed Effects | IC50 Values |
---|---|---|
Anticancer | Cytotoxicity against MCF-7 | Not specified |
AChE Inhibition | Moderate inhibition | 19.2 μM |
BChE Inhibition | Moderate inhibition | 13.2 μM |
COX-2 Inhibition | Anti-inflammatory effects | Not specified |
Properties
Molecular Formula |
C10H4Cl2F3N3 |
---|---|
Molecular Weight |
294.06 g/mol |
IUPAC Name |
2,4-dichloro-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C10H4Cl2F3N3/c11-8-16-7(17-9(12)18-8)5-1-3-6(4-2-5)10(13,14)15/h1-4H |
InChI Key |
IFJKVUODHCTCCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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